(E)-4-(2-((1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl)amino)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-[2-[1-(4-hydroxy-6-methyl-2-oxopyran-3-yl)ethylideneamino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-10-9-14(19)15(16(20)23-10)11(2)18-8-7-12-3-5-13(6-4-12)24(17,21)22/h3-6,9,19H,7-8H2,1-2H3,(H2,17,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROCQQXWCZQGEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=NCCC2=CC=C(C=C2)S(=O)(=O)N)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as 4-[2-({1-[(3E)-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-ylidene]ethyl}amino)ethyl]benzene-1-sulfonamide, is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial DNA growth and cell division.
Mode of Action
The compound acts as a competitive inhibitor of dihydropteroate synthetase. Its structure is similar to para-aminobenzoic acid (PABA), a substrate for the enzyme. This similarity allows the compound to bind to the enzyme’s active site, inhibiting PABA’s access and thus preventing the synthesis of folic acid. This inhibition eventually leads to the cessation of bacterial DNA growth and cell division.
Biochemical Pathways
The compound’s action affects the folic acid metabolism cycle . By inhibiting dihydropteroate synthetase, it prevents the formation of dihydrofolate and tetrahydrofolate. These molecules are essential for the synthesis of nucleotides, the building blocks of DNA. Therefore, the compound’s action disrupts bacterial DNA synthesis and cell division.
Result of Action
The compound’s action results in the inhibition of bacterial growth and replication . By preventing the synthesis of folic acid, it disrupts the production of nucleotides and thus halts DNA synthesis. This leads to the cessation of bacterial cell division and growth.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. It’s important to note that the compound’s action could be inhibited by the presence of pus
Biological Activity
(E)-4-(2-((1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl)amino)ethyl)benzenesulfonamide is a synthetic compound with significant biological activity, particularly as an antibacterial agent. Its structure features a sulfonamide moiety, which is known for its pharmacological properties, including inhibition of bacterial growth. This article reviews the biological activity of this compound, focusing on its mechanism of action, effects on various biological systems, and relevant research findings.
- Molecular Formula : C16H18N2O5S
- Molecular Weight : 350.39 g/mol
- Purity : Typically 95%.
The primary biological activity of (E)-4-(2-((1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl)amino)ethyl)benzenesulfonamide is attributed to its role as a competitive inhibitor of the enzyme dihydropteroate synthetase . This enzyme is crucial in the folic acid biosynthesis pathway in bacteria, which is essential for their growth and replication. By inhibiting this enzyme, the compound effectively disrupts folic acid metabolism, leading to reduced bacterial proliferation.
Antibacterial Activity
Research indicates that the compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains by interfering with their metabolic processes. The following table summarizes some key findings related to its antibacterial efficacy:
| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| P. aeruginosa | 12 | 100 |
These results suggest that (E)-4-(2-((1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl)amino)ethyl)benzenesulfonamide has potential as an effective antibacterial agent against both Gram-positive and Gram-negative bacteria.
Cardiovascular Effects
A study investigating the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance utilized isolated rat heart models. The results indicated that (E)-4-(2-aminoethyl)benzenesulfonamide significantly decreased perfusion pressure and coronary resistance compared to control conditions. This suggests potential cardiovascular benefits or effects on hemodynamics .
Case Studies
- In Vitro Studies : A series of in vitro studies demonstrated that the compound effectively inhibited bacterial growth in culture conditions mimicking physiological environments. The studies employed various concentrations and assessed bacterial viability using standard microbiological techniques.
- Docking Studies : Computational docking studies have provided insights into the interaction between (E)-4-(2-((1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl)amino)ethyl)benzenesulfonamide and calcium channels, suggesting its potential role as a calcium channel blocker. This interaction may contribute to its observed cardiovascular effects .
Pharmacokinetics
Understanding the pharmacokinetic profile of (E)-4-(2-((1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl)amino)ethyl)benzenesulfonamide is crucial for evaluating its therapeutic potential. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME). Key findings include:
- High permeability across cellular membranes.
- Favorable metabolic stability.
These parameters indicate that the compound may have suitable pharmacokinetic characteristics for further development as a therapeutic agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly used to prepare (E)-4-(2-((1-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)ethyl)amino)ethyl)benzenesulfonamide, and how do reaction parameters affect yield?
- Methodology : The compound is synthesized via condensation reactions between sulfonamide precursors and functionalized pyran derivatives. For example, Schiff base formation (imine linkage) between aminoethylbenzenesulfonamide and a 6-methyl-2,4-dioxopyran-3-ylidene carbonyl group is critical. Optimized conditions include using NaCNBH₃ as a reducing agent in dichloroethane under mild temperatures to stabilize the (E)-configuration .
- Key Parameters :
| Reaction Parameter | Impact |
|---|---|
| Solvent (1,2-dichloroethane) | Enhances solubility of intermediates |
| Temperature (room temperature) | Minimizes side reactions |
| Reducing Agent (NaCNBH₃) | Selectively stabilizes imine bonds |
- Yield Optimization : Purity (>95%) is achieved via column chromatography using silica gel and ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are essential for structural validation of this compound?
- Core Techniques :
- NMR : ¹H and ¹³C NMR confirm the (E)-configuration of the imine bond (δ 8.2–8.5 ppm for CH=N) and sulfonamide group (δ 3.1–3.3 ppm for SO₂NH₂) .
- X-ray Crystallography : Resolves stereochemical ambiguities. For example, bond angles and torsion angles between the pyran ring and benzenesulfonamide moiety validate the planar geometry .
- FT-IR : Peaks at 1650–1680 cm⁻¹ (C=O stretching) and 1320–1350 cm⁻¹ (S=O asymmetric stretching) confirm functional groups .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in observed vs. predicted biological activity for this sulfonamide derivative?
- Strategy : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations are used to predict binding affinities to targets like bacterial dihydropteroate synthase (DHPS). For example, docking scores (ΔG = −9.2 kcal/mol) correlate with experimental antimicrobial IC₅₀ values (2.5–5.0 µM) .
- Data Contradiction Analysis : If experimental activity deviates from predictions, molecular dynamics simulations (100 ns) assess protein-ligand stability. Root-mean-square deviation (RMSD) >2.5 Å suggests poor binding, necessitating structural modifications .
Q. What experimental approaches validate the (E)-configuration in solution vs. solid-state environments?
- Solid-State : Single-crystal X-ray diffraction (SCXRD) confirms the (E)-isomer’s dominance (99% occupancy) in the crystalline lattice .
- Solution-State : NOESY NMR detects spatial proximity between the pyran methyl group (δ 2.1 ppm) and benzenesulfonamide protons, confirming the (E)-configuration’s stability in DMSO .
- Thermodynamic Stability : DFT calculations (B3LYP/6-31G*) show the (E)-isomer is 12.3 kcal/mol more stable than the (Z)-form due to reduced steric hindrance .
Q. How do substituents on the pyran ring influence the compound’s electronic properties and reactivity?
- Substituent Effects :
| Substituent | Electronic Effect | Reactivity Impact |
|---|---|---|
| 6-Methyl | +I (electron-donating) | Stabilizes pyran’s enol tautomer, enhancing electrophilicity at C4 |
| 2,4-Dioxo | −M (electron-withdrawing) | Increases conjugation, reducing redox potential |
- Experimental Validation : Cyclic voltammetry reveals a redox peak at −0.75 V (vs. Ag/AgCl), correlating with the pyran ring’s electron-deficient character .
Data-Driven Contradiction Resolution
Q. How should researchers address conflicting solubility data reported in polar vs. nonpolar solvents?
- Hypothesis Testing :
- Polar Solvents (DMSO, MeOH) : High solubility (≥50 mg/mL) due to hydrogen bonding with sulfonamide and carbonyl groups .
- Nonpolar Solvents (Hexane) : Poor solubility (<1 mg/mL) due to the compound’s planar, conjugated structure .
Q. What causes variability in antimicrobial activity across studies, and how can it be mitigated?
- Sources of Variability :
- Strain-Specific Resistance : Gram-negative bacteria (e.g., E. coli) show higher MIC values (16 µg/mL) vs. Gram-positive strains (4 µg/mL) due to outer membrane barriers .
- Assay Conditions : Serum protein binding (e.g., 85% binding in fetal bovine serum) reduces free drug concentration. Use serum-free media for in vitro assays .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
